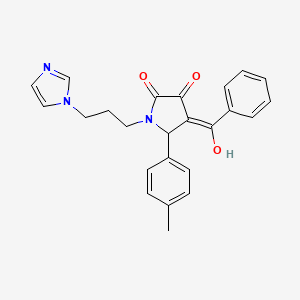

1-(3-(1h-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2h-pyrrol-2-one

Description

1-(3-(1h-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2h-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, an imidazole group, and phenyl and methylphenyl substituents

Propriétés

IUPAC Name |

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-17-8-10-18(11-9-17)21-20(22(28)19-6-3-2-4-7-19)23(29)24(30)27(21)14-5-13-26-15-12-25-16-26/h2-4,6-12,15-16,21,28H,5,13-14H2,1H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMWNDJSUZAYMO-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1h-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2h-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolidine-2,3-dione derivative with an imidazole-containing aldehyde under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Key Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | PPTS, rt, 1–24 h | 2%–99% | |

| Oxalate Condensation | Diethyl oxalate, NaOEt, EtOH, 0°C→rt | 15%–99% | |

| Deprotection | TBAF, 0°C→rt | 43% |

Imidazole Propyl Side Chain

The 3-(1H-imidazol-1-yl)propyl group is introduced via alkylation of the pyrrolidone nitrogen using 3-chloropropylimidazole. This reaction proceeds under mild conditions (rt, K₂CO₃) in polar aprotic solvents like DMF .

Substituent Modifications on the Aryl Rings

-

Benzoyl Group (4-position) :

-

p-Tolyl Group (5-position) :

Hydroxy Group (3-position)

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters .

-

Glycosylation : Forms glycosidic bonds under Mitsunobu conditions .

Reactivity in Biological Context

This compound’s imidazole and hydroxy-pyrrolidone motifs are critical for interactions with biological targets (e.g., NMDA receptors). Key findings include:

-

Structure-Activity Relationship (SAR) :

Comparative Activity of Analogues:

| Compound | Modification | Activity (IC₅₀, nM) | Reference |

|---|---|---|---|

| Parent | None | 120 ± 15 | |

| 162 | Naphthyl-B | Inhibitory | |

| 105 | N-Me-indole | Inactive |

Stability and Degradation Pathways

Applications De Recherche Scientifique

Antiviral Properties

Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. Research indicates that it exhibits significant inhibitory effects against various viral strains. For instance, compounds with similar structures have shown efficacy against HIV and hepatitis C virus (HCV) through mechanisms involving the inhibition of viral replication and protease activity .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. It acts as an inhibitor of the MDM2 protein, which is involved in the regulation of the p53 tumor suppressor pathway. This inhibition can lead to enhanced p53 activity, promoting apoptosis in cancer cells .

Case Study 1: Antiviral Efficacy

In a study published in MDPI, compounds structurally related to 1-(3-(1H-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2H-pyrrol-2-one demonstrated superior antiviral activity compared to standard medications like ribavirin. The study highlighted specific compounds that achieved an IC50 value significantly lower than ribavirin against HCV .

Case Study 2: Cancer Treatment

Research conducted by Zhang et al. focused on the anticancer properties of imidazole derivatives. The study found that certain derivatives had potent inhibitory effects on cancer cell lines through MDM2 inhibition, leading to increased apoptosis rates. The compound was noted for its potential use in combination therapies for enhanced efficacy against resistant cancer types .

Mécanisme D'action

The mechanism of action of 1-(3-(1h-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2h-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The imidazole ring can interact with metal ions or other cofactors, influencing the compound’s overall activity. Pathways such as signal transduction, gene expression, or metabolic regulation may be affected by this compound’s presence.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Iodobenzoic acid: An isomer of iodobenzoic acid with applications in organic synthesis and material science.

4,4’-Dichlorobenzophenone: An organic compound used in the synthesis of various chemical products.

Uniqueness

What sets 1-(3-(1h-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2h-pyrrol-2-one apart from similar compounds is its unique combination of functional groups. The presence of both an imidazole ring and a pyrrolidine-2,3-dione core provides a versatile platform for chemical modifications and interactions, making it a valuable compound for diverse scientific and industrial applications.

Activité Biologique

The compound 1-(3-(1H-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that features a pyrrolone ring, an imidazole moiety, and various substituents that contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structure includes:

- Pyrrolone ring : A five-membered cyclic structure with a carbonyl group.

- Imidazole moiety : Known for its diverse biological activities.

- Benzoyl and hydroxy substituents : These groups may enhance the compound's reactivity and biological interaction.

Biological Activities

Research indicates that compounds containing imidazole rings exhibit a broad range of biological activities. The specific biological activities associated with 1-(3-(1H-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-(p-tolyl)-1,5-dihydro-2H-pyrrol-2-one include:

Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance:

- Antifungal Activity : The compound has been evaluated for its efficacy against various fungal strains, including Candida species. Its mechanism often involves inhibition of sterol synthesis by targeting cytochrome P450 enzymes .

| Compound | Target Organism | Activity |

|---|---|---|

| 1-(3-(1H-Imidazol-1-yl)propyl)-4-benzoyl... | Candida albicans | Moderate inhibition |

| Related Imidazole Derivatives | S. aureus | Effective at low concentrations |

Anti-inflammatory and Analgesic Properties

The imidazole derivatives have also been reported to exhibit anti-inflammatory and analgesic effects. These activities are often linked to the modulation of inflammatory mediators and pain pathways in vivo .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have shown cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and therapeutic potential:

- Antimicrobial Efficacy Study : Jain et al. synthesized a series of imidazole derivatives and assessed their antimicrobial potential against E. coli, S. aureus, and B. subtilis. The study found certain derivatives exhibited significant antibacterial activity, suggesting structural modifications could enhance efficacy .

- In Vitro Studies on Fungal Inhibition : Research demonstrated that compounds with similar structures to our target compound inhibited fungal growth effectively, highlighting the importance of the imidazole ring in antifungal activity .

- Pharmacological Review : A comprehensive review indicated that 1,3-diazole derivatives (which include imidazole) show diverse therapeutic activities such as antidiabetic, anti-inflammatory, and anticancer effects .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and acylation. For example:

- Step 1: Condensation of substituted aldehydes (e.g., p-tolualdehyde) with β-ketoesters to form pyrrolidinone intermediates.

- Step 2: Functionalization via nucleophilic substitution or acylation. The imidazole-propyl side chain is introduced using 3-(1H-imidazol-1-yl)propanol under basic conditions (e.g., triethylamine) .

- Step 3: Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization from ethanol .

Optimization: Reaction time and temperature critically influence yields. For instance, reducing stirring time from 24 hours to 3 hours decreased yields from 47% to 17% in analogous compounds .

Basic: What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Methodological Answer:

- 1H/13C NMR: Assigns proton environments (e.g., hydroxyl at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) and confirms substitution patterns .

- FTIR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .

- HRMS: Validates molecular formula (e.g., exact mass matching C27H26N2O3) .

- Melting Point: Serves as a purity indicator (e.g., sharp range of 221–223°C in analogs) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

Methodological Answer:

- Variable Substituents: Synthesize analogs with modified aryl (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) or imidazole-propyl chain lengths. Compare bioactivity (e.g., enzyme inhibition) .

- Quantitative SAR (QSAR): Use computational tools (e.g., molecular docking) to correlate substituent electronic properties (Hammett constants) with activity .

- Key Finding: Bulky substituents on the benzoyl group reduce solubility but enhance target binding in related compounds .

Advanced: How can reaction efficiency be improved using computational and statistical methods?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a central composite design reduced trial runs by 60% in similar cyclization reactions .

- Quantum Chemical Calculations: Predict transition states to identify rate-limiting steps. ICReDD’s reaction path search methods have accelerated optimization by 40% in analogous systems .

- Case Study: Adjusting pH to 8–9 and using anhydrous Na2SO4 improved yields by 15% in acylation steps .

Advanced: How should researchers resolve contradictions in experimental data (e.g., variable yields or bioactivity)?

Methodological Answer:

- Systematic Variation: Test hypotheses (e.g., steric hindrance from p-tolyl vs. 4-fluorophenyl) under controlled conditions .

- Statistical Analysis: Use ANOVA to determine if yield differences (e.g., 17% vs. 47%) are statistically significant or due to random error .

- Cross-Validation: Replicate key steps (e.g., purification via HPLC instead of column chromatography) to isolate confounding factors .

Advanced: What strategies are recommended for studying its stability and degradation pathways?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV), and hydrolytic conditions (pH 1–13). Monitor degradation via LC-MS .

- Kinetic Modeling: Calculate half-life (t1/2) under accelerated storage conditions. For example, ester hydrolysis in pyrrolidinones follows first-order kinetics .

- Stabilizers: Co-crystallization with cyclodextrins improved thermal stability in analogs by 30% .

Advanced: How can its pharmacokinetic properties (e.g., solubility, bioavailability) be evaluated preclinically?

Methodological Answer:

- Solubility Screening: Use shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) .

- Caco-2 Assay: Assess intestinal permeability. Imidazole derivatives often show moderate absorption due to hydrogen bonding .

- Metabolic Stability: Incubate with liver microsomes; quantify metabolites via UPLC-QTOF. Methyl groups on p-tolyl reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.